Pentafluorophenol
CAS No.: 771-61-9
Cat. No.: VC20859631
Molecular Formula: C6HF5O
Molecular Weight: 184.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 771-61-9 |
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Molecular Formula | C6HF5O |
Molecular Weight | 184.06 g/mol |
IUPAC Name | 2,3,4,5,6-pentafluorophenol |
Standard InChI | InChI=1S/C6HF5O/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H |
Standard InChI Key | XBNGYFFABRKICK-UHFFFAOYSA-N |
SMILES | C1(=C(C(=C(C(=C1F)F)F)F)F)O |
Canonical SMILES | C1(=C(C(=C(C(=C1F)F)F)F)F)O |
Boiling Point | 145.6 °C |
Melting Point | 32.8 °C |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
Pentafluorophenol consists of a phenol ring substituted with five fluorine atoms at the 2, 3, 4, 5, and 6 positions, leaving the hydroxyl group para to the fluorines. This arrangement creates strong electron-withdrawing effects, lowering the pKa to 5.50 ± 0.33 compared to phenol’s pKa of 9.99 . X-ray crystallography confirms a planar aromatic ring with C–F bond lengths averaging 1.34 Å, consistent with fluorinated aromatics .
Physical Properties
The compound exhibits phase-dependent characteristics:
Thermogravimetric analysis reveals decomposition initiates at 210°C, producing fluorine-containing gases . The IR spectrum shows characteristic bands at 3600 cm⁻¹ (O–H stretch) and 1575 cm⁻¹ (fluoroaromatic ring breathing) .
Synthesis and Industrial Production
Conventional Synthesis Routes
The industrial synthesis typically involves direct fluorination of phenol derivatives:
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Electrophilic Fluorination:
Phenol reacts with fluorine gas (F₂) in hydrogen fluoride (HF) at −15°C, achieving 85% yield . Safety concerns arise from exothermic side reactions, necessitating precise temperature control. -
Halogen Exchange:
Pentachlorophenol undergoes halogen exchange with KF in sulfolane at 220°C (48 hours), yielding 78% product . This method requires catalyst recycling due to potassium chloride byproduct accumulation.
Advanced Methodologies
Recent innovations address scalability and safety:
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Copper-Catalyzed One-Pot Synthesis (Idris & Lee, 2021):
Aryl diazonium salts react with DABSO (SO₂ source) and pentafluorophenol under Cu(I) catalysis, producing sulfonic esters in 72–89% yield . This method eliminates gaseous SO₂ handling and enables gram-scale production . -
Continuous Flow Fluorination:
Microreactor systems enhance heat dissipation during fluorination, achieving 92% conversion with 15-second residence times . This approach reduces byproducts like hexafluorobenzene (<2%) .
Reactivity and Functional Applications
Peptide Synthesis
Pentafluorophenol’s primary application lies in generating active esters for solid-phase peptide synthesis (SPPS):
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Esterification Mechanism:
Carboxylic acids react with pentafluorophenol in the presence of N,N′-dicyclohexylcarbodiimide (DCC), forming pentafluorophenyl (PFP) esters . These esters exhibit 3–5× higher acylation rates than NHS esters due to fluorine’s electron-withdrawing effects . -
Case Study: Tadalafil Synthesis:
PFP esters facilitate coupling of N-Boc-tryptophan with piperonaldehyde, achieving 94% diastereoselectivity in the Pictet-Spengler reaction .
Organocatalysis
Pentafluorophenol catalyzes key transformations under mild conditions:
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Pictet-Spengler Reaction (2023):
Using 5 mol% C₆F₅OH in dichloroethane (40°C), tetrahydro-β-carbolines form in 88–97% yield with >20:1 diastereomeric ratios . This metal-free protocol enabled gram-scale synthesis of the alkaloid Komavine . -
Acetal Cleavage:
AlEt₃–C₆F₅OH complexes cleave acetals with 98% selectivity for less hindered oxocarbenium ions .
Emerging Applications and Research Frontiers
Pharmaceutical Intermediates
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Sofosbuvir Synthesis:
Pentafluorophenol derivatives serve as leaving groups in nucleoside phosphoramidate prodrugs, enabling HCV NS5B polymerase inhibition . -
Tadalafil Manufacturing:
PFP-mediated cyclization achieves 89% yield in the commercial process, surpassing traditional HCl-mediated methods .
Materials Science
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